N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide
Description
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core fused with an indene moiety
Properties
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-10-14(15-16(23)20-9-21-18(15)25-10)17(24)22-13-8-19(2,3)12-7-5-4-6-11(12)13/h4-7,9,13H,8H2,1-3H3,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCVTLSPLFUUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)N=CNC2=O)C(=O)NC3CC(C4=CC=CC=C34)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the indene moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halides, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Scientific Research Applications
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structure and functional groups.
Industry: It may be used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3,3-dimethyl-1,2-dihydroinden-1-yl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene moiety and exhibit various biological activities.
Furo[2,3-d]pyrimidine derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Pyrimidine derivatives: These compounds are widely studied for their diverse biological activities and potential as therapeutic agents.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
